7-Bromo-6-methoxyisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-methoxyisoindolin-1-one is a chemical compound with the CAS Number: 1226879-79-3 . It has a molecular weight of 242.07 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methoxyisoindolin-1-one can be analyzed using 3D visualization programs for structural models . The InChI code for this compound is 1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-6-methoxyisoindolin-1-one are not available, isoindolinone structures are often involved in various catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.07 . It is a solid at room temperature .Scientific Research Applications
Synthesis Processes
7-Bromo-6-methoxyisoindolin-1-one and its derivatives have been synthesized through various chemical processes. Zlatoidský and Gabos (2009) describe the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via Reductive Amination of Schiff's Bases. This process involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).
Armengol et al. (2000) detail the production of Bromo-7-methoxyisoquinoline through Jackson's modification of the Pomeranz-Fritsch ring synthesis, suggesting a mechanism for the formation of the compound (Armengol, Helliwell, & Joule, 2000).
Biological Applications
The synthesized compounds often find applications in the biological and pharmaceutical fields. For example, Delgado et al. (2012) synthesized 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to marine Isoquinolinequinones, and evaluated their in vitro cytotoxic activity. These compounds demonstrated moderate to high potency against various human cancer cell lines, highlighting their potential as antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-methoxy-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBNXMGJUOTNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC2=O)C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methoxyisoindolin-1-one | |
CAS RN |
1226879-79-3 |
Source
|
Record name | 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.